

Application Note: AP-14145 HCl Solution Preparation, Stability, and In Vitro Assay Validation

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Compound of Interest

Compound Name: AP-14145 HCl

Cat. No.: B1192163

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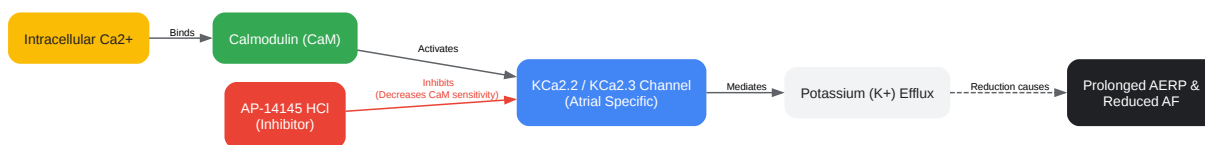
Executive Summary

AP-14145 HCl is a highly selective, potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels. This application note provides drug development professionals and research scientists with a comprehensive, self-validating framework for the preparation, handling, and experimental application of **AP-14145 HCl**. By detailing the mechanistic rationale and physicochemical constraints of the compound, this guide ensures high-fidelity data generation in cardiac electrophysiology studies.

Mechanistic Rationale: Chamber-Specific Electrophysiology

The therapeutic value of **AP-14145 HCl** stems from its ability to modulate cardiac electrophysiology with strict chamber specificity. KCa2 channels (specifically the KCa2.2 and KCa2.3 subtypes) are predominantly expressed in atrial cardiomyocytes, making them an ideal target for treating atrial fibrillation (AF) without inducing ventricular arrhythmias.

Under physiological conditions, KCa2 channels are activated when intracellular calcium (Ca^{2+}) binds to constitutively attached calmodulin (CaM).¹[1]. This allosteric modulation²[2]. Consequently, potassium efflux is restricted, which delays repolarization and³[3].



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Mechanism of **AP-14145 HCl**: Modulating KCa2 channels to prolong atrial effective refractory period.

Physicochemical Profile & Reconstitution Dynamics

Understanding the solubility limits of **AP-14145 HCl** is critical to prevent precipitation during assay dosing. While the hydrochloride salt form provides marginal improvements in aqueous solubility over the free base, organic solvents are strictly required for stable, high-concentration stock solutions.

Table 1: Physicochemical Properties

Property	Value
Chemical Name	N-[2-[[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride
CAS Number	2387505-59-9 (HCl salt)
Molecular Weight	398.81 g/mol
Formula	$\text{C}_{18}\text{H}_{17}\text{F}_3\text{N}_4\text{O} \cdot \text{HCl}$
Target	KCa2 (SK) Channel (Negative Allosteric Modulator)
IC50	~1.1 μM

| Max Solubility (DMSO) | 100 mM (39.88 mg/mL) |

Protocol 1: Stock Solution Preparation

Causality Focus: Rapid introduction of aqueous buffers into high-concentration DMSO stocks causes localized supersaturation and irreversible precipitation. Always prepare primary stocks in 100% anhydrous DMSO and perform serial dilutions for biological assays.

- **Calculate Volume:** Use Table 2 to determine the exact volume of anhydrous DMSO required for your desired concentration based on the mass of the lyophilized powder.
- **Dissolution:** Add the calculated volume of room-temperature DMSO to the vial. Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes until the solution is completely clear.
- **Aliquot Strategy:** Divide the primary stock into single-use aliquots (e.g., 10–20 μ L) in amber microcentrifuge tubes. Why? **AP-14145 HCl** is susceptible to degradation upon repeated freeze-thaw cycles. Aliquoting ensures structural integrity across multiple experiments.

Table 2: Reconstitution Matrix (Based on MW 398.81)

Target Concentration	Volume of DMSO for 1 mg	Volume of DMSO for 5 mg	Volume of DMSO for 10 mg
1 mM	2.507 mL	12.537 mL	25.074 mL
5 mM	0.501 mL	2.507 mL	5.015 mL
10 mM	0.251 mL	1.254 mL	2.507 mL

| 50 mM | 0.050 mL | 0.251 mL | 0.501 mL |

Table 3: Stability & Storage Guidelines

State	Storage Temperature	Shelf Life	Handling Notes
Solid Powder	-20°C	Months to Years	Keep dry and protected from light.
Solid Powder	0°C to 4°C	Days to Weeks	Suitable for short-term transit.
DMSO Stock	-80°C	Up to 6 Months	Single-use aliquots; do not freeze-thaw.

| Aqueous Buffer | 37°C | Hours (Assay duration) | Prepare fresh immediately before use. |

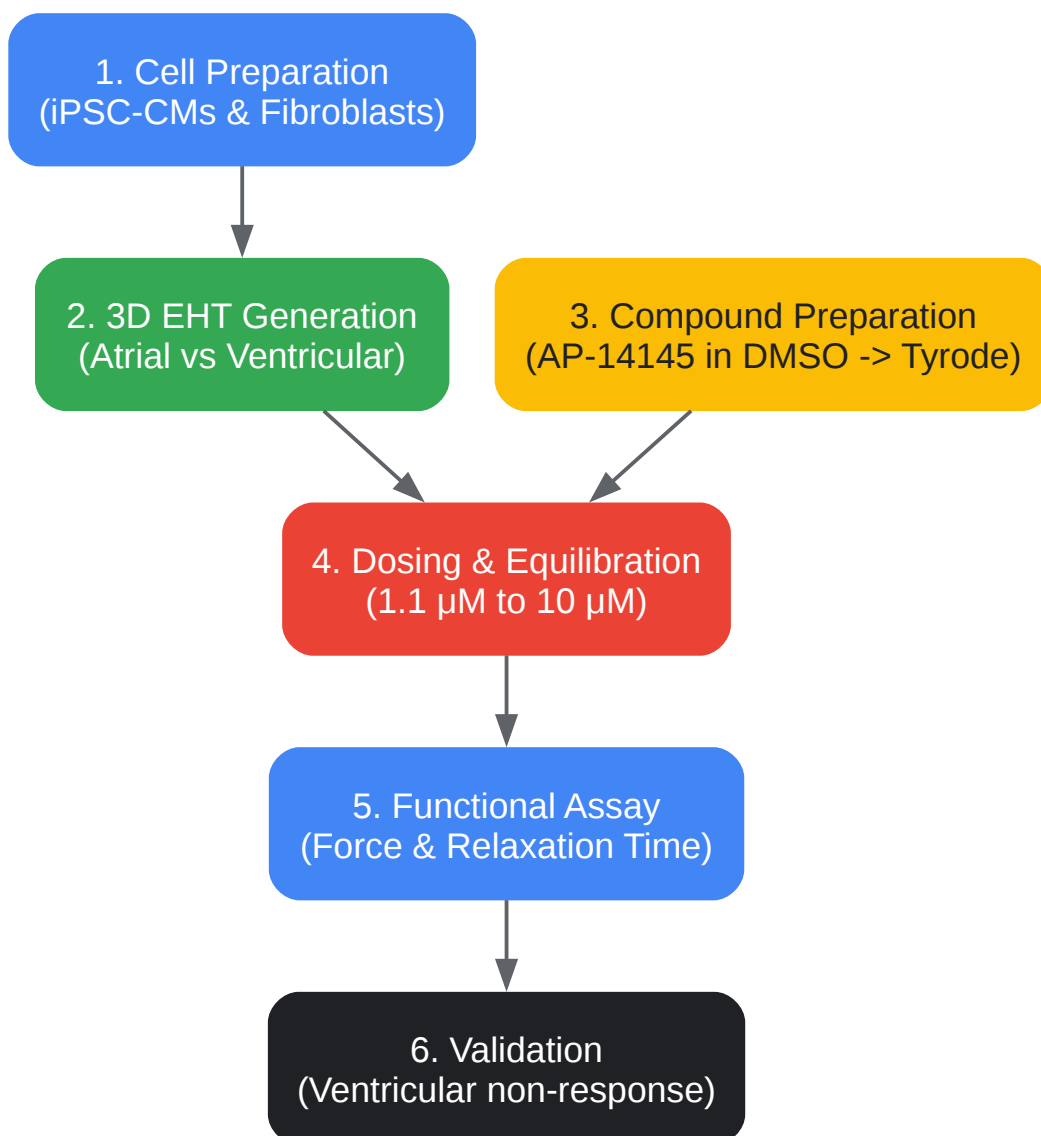
Protocol 2: Self-Validating Functional Assay in 3D EHTs

To rigorously evaluate the efficacy of **AP-14145 HCl**, the experimental design must be a self-validating system. By testing the compound simultaneously in Atrial Engineered Heart Tissues (target present) and Ventricular Engineered Heart Tissues (target absent/low), the system internally controls for off-target effects and confirms chamber specificity.⁴[4].

Step-by-Step Methodology:

- **Tissue Engineering:** Generate 3D EHTs by combining human iPSC-derived atrial or ventricular cardiomyocytes with cardiac fibroblasts in a 2.5:1 ratio within a type I collagen matrix.
- **Maturation & Equilibration:** Culture EHTs until spontaneous, synchronous contractions are observed. Transfer to a functional organ-bath system containing Tyrode's solution (1.8 mM Ca²⁺) at 37°C. Allow 30 minutes for baseline equilibration.
- **Working Solution Preparation:** Dilute the **AP-14145 HCl** DMSO stock into Tyrode's solution immediately before dosing. Critical Constraint: Ensure the final DMSO concentration in the organ bath does not exceed 0.1% (v/v) to prevent solvent-induced cardiotoxicity.

- Cumulative Dosing: Introduce **AP-14145 HCl** cumulatively into the organ bath, targeting final concentrations of 1.1 μM (approximate IC_{50}) up to 10 μM . Allow 10 minutes of equilibration per dose.
- Data Acquisition: Record the force of contraction (FOC) and total contraction duration time.
- Validation Analysis:
 - Atrial EHTs (Positive Response): Expect a significant prolongation of total contraction duration (AERP surrogate) and an increase in FOC.
 - Ventricular EHTs (Negative Control): Expect no significant change in FOC or duration, validating the absence of off-target Na^+ or hERG channel inhibition.



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Experimental workflow for validating **AP-14145 HCl** efficacy in 3D Engineered Heart Tissues (EHTs).

References

- bioRxiv. "Human Engineered Heart Tissue Models for Pharmacological Studies-Inhibition of Small-Conductance Ca²⁺-activated K⁺ (KCa₂) channel". [\[Link\]](#)
- OSTI.gov. "Cryo-EM structures of the small-conductance Ca²⁺-activated KCa_{2.2} channel". [\[Link\]](#)

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